molecular formula C13H11NO3 B1454481 3-(4-Methoxyphenyl)picolinic acid CAS No. 1195901-52-0

3-(4-Methoxyphenyl)picolinic acid

Cat. No.: B1454481
CAS No.: 1195901-52-0
M. Wt: 229.23 g/mol
InChI Key: RTNIAQCMLRYGIW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)picolinic acid is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-methoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-10-6-4-9(5-7-10)11-3-2-8-14-12(11)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNIAQCMLRYGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

It is known that the compound is a metabolite of tryptophan, suggesting that dietary intake of tryptophan could potentially influence the levels of the compound in the body

Biochemical Analysis

Biochemical Properties

3-(4-Methoxyphenyl)picolinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with zinc finger proteins, which are involved in various cellular processes, including gene expression and DNA repair. The interaction between this compound and zinc finger proteins can alter the structure and function of these proteins, leading to changes in their activity. Additionally, this compound has been shown to chelate metal ions, such as zinc and iron, which can influence the activity of metalloenzymes involved in metabolic pathways.

Biological Activity

3-(4-Methoxyphenyl)picolinic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to a phenyl ring at the 4-position of the picolinic acid structure. This unique configuration influences its reactivity and biological activity.

Property Value
Molecular Formula C₁₁H₉NO₂
Molecular Weight 189.19 g/mol
Solubility Soluble in organic solvents

Biological Activities

Research has identified several biological activities associated with this compound, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .
  • Antiviral Properties : Preliminary studies indicate that this compound may inhibit viral replication, although further investigation is required to elucidate the specific mechanisms involved.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The methoxy group may enhance binding affinity to certain enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways.
  • Zinc Finger Protein Interaction : The compound may bind to zinc finger proteins, altering their conformation and disrupting cellular processes such as viral replication and inflammation signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating moderate efficacy compared to standard antibiotics.
  • Anti-inflammatory Response in Macrophages : In vitro studies showed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Biological Activity Unique Features
Methyl 3-(4-hydroxyphenyl)picolinateModerate antimicrobial activityHydroxyl group affects reactivity
Methyl 3-(4-chlorophenyl)picolinateEnhanced anti-inflammatory propertiesChlorine substituent alters electronic properties
Methyl 3-(4-nitrophenyl)picolinateStronger electron-withdrawing effectsNitro group introduces significant reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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